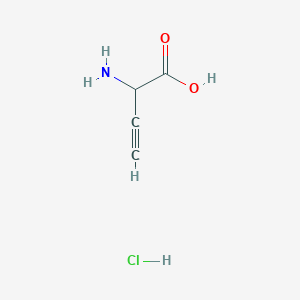

2-Aminobut-3-ynoic acid hydrochloride

Description

Significance of Unnatural Amino Acids as Chemical Probes and Building Blocks

Unnatural amino acids (UAAs), also known as non-canonical or non-proteinogenic amino acids, are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. berkeley.edunih.gov Their introduction into proteins and peptides has become a cornerstone of chemical biology, providing researchers with the ability to introduce novel chemical functionalities into biological systems. chemistryviews.orgnih.gov

The significance of UAAs lies in their versatility. They can be designed to act as:

Chemical Probes: UAAs can be equipped with reporter groups such as fluorescent tags or cross-linking agents. Once incorporated into a protein, these probes allow for the study of protein localization, dynamics, and interactions within living cells. ebi.ac.uk

Structural Modifiers: The unique side chains of UAAs can be used to alter the structure and stability of proteins. chemistryviews.org This can lead to the development of enzymes with enhanced activity or proteins with increased resistance to degradation.

Therapeutic Agents: UAAs are increasingly being used in drug discovery and development. springernature.com They can be incorporated into peptide-based drugs to improve their efficacy, stability, and target specificity. A notable application is in the construction of antibody-drug conjugates (ADCs), where UAAs provide a site for the specific attachment of cytotoxic drugs to antibodies, leading to more targeted cancer therapies. springernature.com

The ability to site-specifically incorporate UAAs into proteins has revolutionized protein engineering, allowing for a level of control that was previously unattainable. nih.gov This has opened up new avenues for both basic research and the development of novel biotechnologies.

Overview of Alkyne-Functionalized Amino Acids in Chemical Biology

Among the diverse array of UAAs, those containing alkyne functionalities have gained particular prominence. The terminal alkyne group is a key component of "click chemistry," a set of biocompatible reactions that are rapid, specific, and high-yielding. chemimpex.com The most common of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide (B81097). springernature.comchemicalbook.com

The bioorthogonal nature of the alkyne group—meaning it does not react with the vast majority of functional groups found in biological systems—makes it an ideal chemical handle for modifying biomolecules in their native environment. chemicalbook.comprinceton.edu This has led to a wide range of applications for alkyne-functionalized amino acids, including:

Protein and Peptide Labeling: Proteins containing an alkyne-functionalized amino acid can be selectively labeled with a variety of probes, such as fluorescent dyes or biotin (B1667282) tags, that bear a complementary azide group.

Imaging and Tracking: The ability to attach imaging agents to proteins via alkyne handles allows for the visualization of protein localization and trafficking within living cells.

Creation of Modified Peptides: Alkyne-containing amino acids can be used to create cyclic peptides and other modified peptide structures with enhanced stability and biological activity. nih.gov

Bioconjugation: These amino acids facilitate the linking of proteins to other molecules, such as polymers, nanoparticles, or other proteins, to create novel materials and therapeutic constructs. springernature.com

The development of strain-promoted azide-alkyne cycloaddition (SPAAC) has further expanded the utility of these amino acids by eliminating the need for a potentially toxic copper catalyst, making it even more suitable for experiments in living organisms. princeton.educapes.gov.br

Historical Context of Terminal Alkyne Amino Acid Discovery and Characterization

The journey of terminal alkyne-containing amino acids from natural curiosities to indispensable tools of chemical biology has its roots in the exploration of natural products. In the 1970s and 1980s, researchers conducting screenings for new antibiotics discovered that certain microorganisms naturally produce amino acids bearing a terminal alkyne. chemistryviews.org

One of the earliest of these to be identified was L-propargylglycine , a non-proteinogenic amino acid found to be an inhibitor of several enzymes involved in amino acid metabolism. ebi.ac.uknih.gov Another key discovery, made in 1986, was β-ethynylserine , isolated from the soil bacterium Streptomyces cattleya. nih.govspringernature.com This compound was found to be an antimetabolite of L-threonine. nih.gov

For a long time, the biosynthetic pathways responsible for producing these alkyne-containing amino acids remained a mystery. It was not until much later that the genetic and enzymatic machinery was elucidated. berkeley.edu Groundbreaking research revealed that in Streptomyces cattleya, the biosynthesis of β-ethynylserine starts from the common amino acid L-lysine and proceeds through a series of unusual enzymatic reactions, including halogenation and carbon-carbon bond cleavage, to form the terminal alkyne. berkeley.edu

The discovery of these natural biosynthetic pathways has opened up the possibility of engineering organisms to produce proteins containing these valuable chemical handles endogenously, further expanding the toolkit of chemical biologists. berkeley.edu The timeline below highlights some of the key milestones in this area of research.

| Year | Milestone | Significance |

| 1970s-1980s | Discovery of naturally occurring alkyne amino acids like L-propargylglycine. chemistryviews.org | First identification of this class of compounds from natural sources. |

| 1986 | Isolation and characterization of β-ethynylserine from Streptomyces cattleya. nih.govspringernature.com | Provided a second key example of a naturally produced terminal alkyne amino acid. |

| 2000s | Elucidation of the biosynthetic pathway of β-ethynylserine. berkeley.edu | Revealed the enzymatic machinery for producing terminal alkyne amino acids in nature. |

This historical foundation, built upon the discovery and characterization of naturally occurring alkyne-functionalized amino acids, paved the way for the synthesis and widespread application of compounds like 2-Aminobut-3-ynoic acid hydrochloride in modern research.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H6ClNO2 |

|---|---|

Molecular Weight |

135.55 g/mol |

IUPAC Name |

2-aminobut-3-ynoic acid;hydrochloride |

InChI |

InChI=1S/C4H5NO2.ClH/c1-2-3(5)4(6)7;/h1,3H,5H2,(H,6,7);1H |

InChI Key |

IWOFBVWGVMEBFC-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Aminobut 3 Ynoic Acid Hydrochloride and Derivatives

Chemo-Enzymatic and Biosynthetic Approaches

Nature has evolved sophisticated enzymatic machinery to produce a vast array of complex molecules. Recent discoveries have unveiled biosynthetic pathways for terminal alkyne-containing amino acids, offering a blueprint for chemo-enzymatic and engineered biological production systems.

The discovery of a biosynthetic pathway for the terminal alkyne-containing amino acid, β-ethynylserine, in the bacterium Streptomyces cattleya has provided profound insights into the enzymatic synthesis of this functional group. springernature.comchemscene.com This pathway represents a significant departure from the more common fatty acid desaturase mechanisms used to form internal alkynes. chemscene.com The research, led by Michelle C. Y. Chang and colleagues, identified L-lysine as the starting precursor for the alkyne moiety. researchgate.netmdpi.com

The enzymatic cascade involves a series of remarkable transformations:

Halogenation : The pathway is initiated by the chlorination of L-lysine at the Cγ position, a reaction catalyzed by an iron-dependent halogenase. researchgate.net This creates a 4-Cl-L-lysine intermediate. researchgate.net

Oxidative C-C Bond Cleavage : A subsequent enzyme catalyzes the oxidative cleavage of the C-C bond in the lysine (B10760008) side chain, resulting in the formation of a vinyl-halide amino acid, 4-Cl-L-allylglycine. researchgate.net

Alkyne Formation : The terminal alkyne is then generated through an elimination reaction. An acetylenase enzyme removes the chloride from 4-Cl-L-allylglycine, which proceeds through a putative allene (B1206475) intermediate, to form L-propargylglycine (the parent amino acid of 2-aminobut-3-ynoic acid). springernature.comresearchgate.netresearchgate.net

This multi-step enzymatic pathway provides a genetically encodable route for the de novo cellular production of terminal alkyne-containing amino acids from simple carbon sources like glucose. springernature.com The discovery opens avenues for producing alkyne-labeled proteins and other natural products in engineered microorganisms like Escherichia coli. chemscene.comresearchgate.net

The identification of the enzymes responsible for this unique pathway was achieved through genomic analysis and gene cluster characterization. researchgate.netnih.gov By comparing the genome of S. cattleya with other Streptomyces species known to produce terminal alkynes, researchers identified a specific biosynthetic gene cluster, designated "Bes" (for β-ethynylserine). nih.govnih.gov

The Bes gene cluster encodes a suite of proteins that carry out the synthesis and subsequent modification of the alkyne amino acid. researchgate.netnih.gov The core enzymes involved in the conversion of L-lysine to L-propargylglycine have been identified and characterized. researchgate.netnih.gov

| Enzyme | Putative Function | Role in Pathway |

|---|---|---|

| BesD | Non-heme Fe/α-ketoglutarate-dependent oxygenase/halogenase | Catalyzes the initial chlorination of L-lysine at the Cγ position to form 4-Cl-L-lysine. |

| BesC | Non-heme iron oxidase (HemeO superfamily) | Performs oxidative cleavage of 4-Cl-L-lysine to generate the vinyl-halide intermediate, 4-Cl-L-allylglycine. |

| BesB | Pyridoxal-5′-phosphate (PLP)-dependent enzyme | Catalyzes the elimination of chloride from 4-Cl-L-allylglycine to form the terminal alkyne in L-propargylglycine. |

| BesA | Glutamate (B1630785) ligase | Attaches a glutamate residue to L-propargylglycine, believed to be a physiological step to facilitate transport or prevent side reactions. |

| BesE | Hydroxylase | Hydroxylates the glutamylated dipeptide to form the final β-ethynylserine product (as a dipeptide). |

This detailed characterization of the Bes gene cluster not only explains the biosynthesis of β-ethynylserine but also provides a powerful toolkit of enzymes for synthetic biology applications aimed at producing a variety of halogenated, alkene, and alkyne-functionalized amino acids. springernature.com

Chemical Synthesis Strategies

Alongside biosynthetic methods, traditional and modern chemical syntheses provide crucial access to 2-aminobut-3-ynoic acid and its derivatives, often allowing for greater scalability and structural diversity.

A foundational strategy in alkyne synthesis involves the elimination of hydrogen halides from appropriately halogenated precursors. This logic is mirrored in the biosynthetic pathway, where the enzyme BesB catalyzes the elimination of a chloride ion to form the triple bond. springernature.com In chemical synthesis, a common approach involves the double dehydrohalogenation of a vicinal or geminal dihalide using a strong base.

A plausible synthetic route to a 2-aminobut-3-ynoic acid derivative could start from a precursor such as 2-amino-3,4-dihalobutanoic acid. Treatment with a strong base would induce a twofold elimination of HX (where X is a halogen) to generate the alkyne moiety. Alternatively, synthesis can proceed from a vinyl halide precursor, analogous to the 4-Cl-L-allylglycine intermediate in the biosynthetic pathway, via a single elimination reaction. While specific literature detailing this exact transformation for 2-aminobut-3-ynoic acid is sparse, the underlying principle of generating alkynes from halogenated alkanes or alkenes is a well-established and fundamental transformation in organic chemistry.

Rather than forming the alkyne late in the synthesis, many strategies build the amino acid framework around a pre-existing alkyne-containing molecule. A powerful method for the asymmetric synthesis of propargylamines, which are key precursors to alkyne-containing amino acids, involves the addition of an alkynyl nucleophile to a chiral imine. researchgate.netnih.gov

A prominent example of this approach utilizes Ellman's chiral sulfinamide. researchgate.netnih.gov The key steps are:

Imine Formation : An aldehyde is condensed with a chiral tert-butanesulfinamide (Ellman's auxiliary) to form a chiral N-sulfinylimine. This step establishes stereochemical control.

Alkynylation : The chiral imine is then treated with an alkynyl organometallic reagent, such as (trimethylsilyl)ethynyllithium. researchgate.net The nucleophilic alkyne adds to the imine carbon, creating a new stereocenter with high diastereoselectivity, guided by the chiral auxiliary.

Deprotection : The sulfinyl group and the silyl (B83357) protecting group on the alkyne are subsequently removed under acidic conditions to yield the free propargylamine, which can then be converted to the desired amino acid.

This methodology provides excellent control over the stereochemistry at the α-carbon and is adaptable to a wide range of substrates, making it a valuable tool for accessing enantiomerically pure alkyne amino acid derivatives. researchgate.netnih.gov

The development of catalytic asymmetric reactions has revolutionized organic synthesis, enabling the efficient production of chiral molecules. Organocatalysis and transition-metal catalysis have both been successfully applied to the synthesis of alkyne-containing amino acids and their precursors. mdpi.comnih.gov

A notable advance is the catalytic asymmetric Mannich-type reaction, which constructs the crucial C-N and C-C bonds in a single, stereocontrolled step. nih.gov Researchers have developed a highly syn-selective catalytic asymmetric Mannich reaction using a chiral Brønsted base as an organocatalyst. nih.gov This method involves the reaction of a C-alkynyl imine with a nucleophile like a β-keto ester, affording syn-configured propargylamines with two adjacent stereocenters in high yield and enantiomeric excess. nih.gov

Transition metal catalysis also offers powerful solutions. Copper-catalyzed three-component Mannich-type reactions, for example, can be used to synthesize β-acylamino ketones, showcasing the utility of metal catalysts in forming the core structure of modified amino acids. rsc.org These catalytic approaches are distinguished by their high efficiency, operational simplicity, and ability to generate complex chiral molecules from simple starting materials, representing the forefront of synthetic methodology. mdpi.com

Modern Catalytic Methods

Electrocatalytic Cross-Coupling Methodologies

While specific applications of electrocatalytic cross-coupling for the direct synthesis of 2-aminobut-3-ynoic acid hydrochloride are not extensively documented in prominent literature, the principles of this emerging field are highly relevant. Electrocatalysis offers a sustainable alternative to conventional methods by using electrical potential to drive redox reactions, often minimizing the need for chemical oxidants or reductants.

In the context of amino acid and alkyne synthesis, electrocatalytic methods could theoretically be applied to:

Decarboxylative Alkynylation: An electro-oxidative approach could facilitate the coupling of an amino acid-derived carboxylate with an alkynyl partner.

C-H Alkynylation: Direct functionalization of a C-H bond on an amino acid precursor through an electrochemically mediated process represents a frontier in the field, offering a highly atom-economical route.

The development of new catalyst systems that can operate under electrochemical conditions is a critical area of research. These systems must be able to facilitate the desired bond formation while being compatible with the functional groups present in amino acid scaffolds.

Palladium-Catalyzed C-H Bond Functionalization

Palladium-catalyzed C-H bond functionalization has become a transformative strategy for the synthesis and modification of complex molecules, including amino acids. nih.gov This approach allows for the direct conversion of typically inert C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials.

A key strategy involves the use of a directing group, which positions the palladium catalyst in proximity to the target C-H bond, ensuring high regioselectivity. For amino acid derivatives, the amine or a protected version thereof can serve as the directing group to functionalize the α- or β-positions.

A significant breakthrough has been the development of enantioselective C-H functionalization. Research has shown that palladium(II) catalysts, in conjunction with chiral ligands such as chiral phosphoric acids, can effectively catalyze the enantioselective coupling of methylene (B1212753) C-H bonds with various partners. nih.gov This method has been successfully applied to a wide range of saturated aza-heterocycles, demonstrating high enantioselectivities and exclusive regioselectivity. nih.gov Although direct application to 2-aminobut-3-ynoic acid is a specific challenge, these findings provide a powerful framework for the future development of such syntheses. nih.govnih.gov

Table 1: Examples of Pd-Catalyzed Enantioselective C-H Arylation of Amine Derivatives Data synthesized from literature findings. nih.gov

| Substrate Type | Coupling Partner | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| N-Boc Pyrrolidine | Aryl Boronic Acid | Pd(OAc)₂ / Chiral Phosphoric Acid | 70-90 | 85-95 |

| N-Boc Piperidine (B6355638) | Aryl Boronic Acid | Pd(OAc)₂ / Chiral Phosphoric Acid | 65-85 | 80-92 |

| N-Boc Azetidine | Aryl Boronic Acid | Pd(OAc)₂ / Chiral Phosphoric Acid | 50-75 | >90 |

Stereoselective and Asymmetric Synthesis of this compound

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in the synthesis of bioactive molecules. For 2-aminobut-3-ynoic acid, which contains a chiral center at the α-carbon, stereoselective and asymmetric methods are essential to produce single enantiomers.

Chiral Auxiliary-Based Approaches

A classic and robust strategy for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.org This method involves temporarily attaching a chiral molecule to an achiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved and ideally recycled. wikipedia.orgsigmaaldrich.com

Commonly used auxiliaries in amino acid synthesis include:

Evans Oxazolidinones: These are widely used for stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net The oxazolidinone is first acylated with an appropriate fragment, and the resulting chiral imide directs the approach of an electrophile to the enolate, leading to high diastereoselectivity. wikipedia.org

Camphorsultams: Known as Oppolzer's sultams, these are also effective in controlling a variety of asymmetric transformations. wikipedia.orgresearchgate.net

Sulfinamides: Ellman's auxiliary (tert-butanesulfinamide) has proven particularly effective. One approach for synthesizing α-amino alkynes involves the condensation of an achiral aldehyde with the sulfinamide, followed by the diastereoselective conjugate addition of an organometallic alkyne reagent. researchgate.net

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis Based on established chemical literature. wikipedia.orgsigmaaldrich.comresearchgate.net

| Auxiliary Class | Example | Typical Application | Removal Condition |

|---|---|---|---|

| Oxazolidinones | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Alkylation, Aldol, Conjugate Addition | Acid/Base Hydrolysis, Reductive Cleavage |

| Sultams | (1S)-(-)-2,10-Camphorsultam | Alkylation, Diels-Alder | Hydrolysis, Reductive Cleavage |

| Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide | Addition to Imines | Acidic Cleavage |

| Pseudoephedrine | (1R,2R)-(-)-Pseudoephedrine | Alkylation of Amides | Acidic Hydrolysis |

Enantioselective Catalysis in Amino Acid Synthesis

Enantioselective catalysis represents a more modern and atom-economical approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. This strategy avoids the need to install and remove a stoichiometric auxiliary.

Recent advances have seen the development of amino acid-derived ionic chiral catalysts that enable desymmetrizing cross-coupling reactions, such as the Sonogashira reaction, to establish quaternary carbon stereocenters. nih.gov This strategy relies on the spatial arrangement of the catalyst's recognition groups to control stereochemistry at a distance. nih.gov Furthermore, as mentioned previously, the combination of palladium catalysis with chiral phosphoric acid ligands provides a powerful method for the enantioselective α-functionalization of amines. nih.gov Copper-catalyzed asymmetric reactions have also emerged as a powerful tool for constructing chiral N-heterocycles and could be adapted for the synthesis of complex acyclic amino acids. nih.gov

Diastereoselective Synthetic Routes

Diastereoselective synthesis is employed when a molecule already possesses one or more stereocenters, and a new one is introduced in a controlled manner relative to the existing ones. Chiral auxiliary-based methods are inherently diastereoselective processes. For instance, the alkylation of an enolate derived from an amino acid attached to a chiral auxiliary, such as an oxazolidinone, proceeds with high diastereoselectivity to create a new stereocenter. researchgate.netmdpi.org

Another powerful strategy is the diastereoselective cycloaddition reaction. While often used to create cyclic systems, the principles can be applied to set stereocenters that are later revealed in an acyclic product. For example, diastereoselective [3+2] cycloadditions have been developed that proceed with high levels of stereocontrol, often rationalized by computational methods like Density Functional Theory (DFT) calculations. nih.gov

Synthesis of Structurally Related Alkyne Amino Acid Analogues

The synthesis of analogues of 2-aminobut-3-ynoic acid is crucial for probing biological systems and developing new chemical tools. The terminal alkyne is a particularly valuable functional group due to its ability to participate in the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". nih.gov

Synthetic chemists have developed various routes to access α-amino alkynes. researchgate.net These often start from a corresponding amino aldehyde and employ methods like the Seyferth-Gilbert homologation or the Corey-Fuchs reaction to install the alkyne. researchgate.net Custom synthesis of various alkyne amino acid analogues allows for their incorporation into peptides, where the resulting 1,2,3-triazole ring can act as a stable isostere of the peptide bond. iris-biotech.de Other related unsaturated amino acids, such as vinylglycine (2-aminobut-3-enoic acid), can be synthesized from simple starting materials and serve as precursors for further functionalization. rsc.org

Remarkably, nature has also evolved pathways to produce terminal alkyne-containing amino acids. A biosynthetic pathway discovered in the bacterium Streptomyces cattleya produces an alkyne-containing amino acid from L-lysine through a sequence involving halogenation, C-C bond cleavage, and triple bond formation via a proposed allene intermediate. nih.gov This discovery opens the door for the de novo cellular production of alkyne-labeled molecules. nih.gov

Table 3: Selected Structurally Related Analogues and Synthetic Approaches Information compiled from synthetic and biosynthetic literature. researchgate.netiris-biotech.dersc.orgnih.gov

| Analogue Name | Key Structural Feature | Synthetic/Biosynthetic Approach | Primary Application |

|---|---|---|---|

| Propargylglycine (B1618536) | Terminal Alkyne | Alkylation of glycine (B1666218) enolate equivalent | Enzyme inhibition, Chemical biology probe |

| Vinylglycine | Terminal Alkene | Neber rearrangement of N-chloroimidate | Precursor for other amino acids |

| β-Ethynylserine | Terminal Alkyne, Hydroxyl | Biosynthesis in Streptomyces cattleya | Natural product, Biosynthetic studies |

| Triazole-containing dipeptide mimic | 1,4-disubstituted 1,2,3-triazole | CuAAC 'Click Chemistry' | Peptide bond isostere, Proteolytic stability |

Reactivity and Mechanistic Studies of 2 Aminobut 3 Ynoic Acid Hydrochloride

Alkyne Group Reactivity and Mechanisms

The terminal alkyne of 2-Aminobut-3-ynoic acid hydrochloride is a hub of reactivity, participating in numerous addition and coupling reactions. Its acidity and the high electron density of the triple bond make it susceptible to attack by both electrophiles and nucleophiles, and it readily engages with metal catalysts to form a range of valuable products.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Mechanism

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and biocompatibility under certain conditions. organic-chemistry.org This reaction facilitates the formation of a stable 1,2,3-triazole ring from a terminal alkyne, such as the one in 2-Aminobut-3-ynoic acid, and an azide (B81097). nih.gov The reaction proceeds exclusively to yield the 1,4-disubstituted regioisomer, a stark contrast to the mixture of 1,4- and 1,5-isomers produced in uncatalyzed thermal cycloadditions. nih.gov

Mechanism: The catalytic cycle of CuAAC is a multi-step process. nih.govnih.gov

Acetylide Formation: A copper(I) species, often generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate, reacts with the terminal alkyne of 2-Aminobut-3-ynoic acid to form a copper(I) acetylide intermediate. nih.govnih.gov The use of ligands can accelerate this process and stabilize the Cu(I) oxidation state. nih.gov

Coordination and Cyclization: The organic azide coordinates to the copper acetylide complex. This is followed by a cyclization step where the azide attacks the alkyne, leading to a six-membered copper-containing metallacycle. organic-chemistry.org

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable triazolyl-copper derivative. organic-chemistry.org Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst for the next cycle. organic-chemistry.org

Kinetics: The kinetics of CuAAC can be influenced by several factors. Studies on related systems show that reaction rates are sensitive to the nature of the monomers, catalyst and ligand concentrations, and solvent. rsc.orgresearchgate.net For instance, chain mobility and diffusion are key determinants in polymerization reactions based on CuAAC. rsc.org While electron-withdrawing groups on the alkyne can activate it for uncatalyzed cycloadditions, the effect is less pronounced in the copper-catalyzed version, with various terminal alkynes showing only modest differences in reactivity. nih.gov Propargyl compounds, structurally similar to 2-Aminobut-3-ynoic acid, generally exhibit an excellent balance of reactivity and stability. nih.gov

| Factor | Influence on CuAAC Kinetics |

| Catalyst Loading | Rate dependence is 1st order below 3 mol% but shows little dependence above this concentration. rsc.orgresearchgate.net |

| Ligands | Accelerating ligands like THPTA can significantly increase reaction rates and protect biomolecules from oxidation. nih.gov |

| Monomer Structure | Increased structural rigidity and viscosity can decrease reaction rates by limiting chain mobility and diffusion. rsc.org |

| Solvent | Aqueous conditions are generally well-tolerated, a key advantage for bioconjugation applications. organic-chemistry.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathways

To circumvent the cellular toxicity associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govresearchgate.net This reaction pathway enables the cycloaddition of azides and alkynes to proceed under physiological conditions without the need for a metal catalyst. nih.gov The driving force for this "click" reaction is the relief of ring strain in a highly strained cyclooctyne (B158145) derivative, which reacts with the azide.

While 2-Aminobut-3-ynoic acid itself contains a linear, unstrained alkyne, it can readily react with an azide partner that has been incorporated into a biological system. The key component for SPAAC is the strained alkyne, typically a derivative of cyclooctyne, such as dibenzocyclooctyne (DIBO), azadibenzocyclooctyne (ADIBO), or bicyclo[6.1.0]non-4-yne (BCN). nih.govnih.gov The significant angle deformation and high internal energy of the triple bond in these molecules dramatically lower the activation energy of the cycloaddition. researchgate.net

Mechanism: The mechanism of SPAAC is a concerted [3+2] cycloaddition. The highest occupied molecular orbital (HOMO) of the azide interacts with the lowest unoccupied molecular orbital (LUMO) of the strained alkyne. The reaction proceeds through a single transition state, leading directly to the formation of the triazole product as a mixture of regioisomers. researchgate.net The rate of reaction is highly dependent on the degree of strain in the cyclooctyne used. nih.gov

| Cyclooctyne Derivative | Key Features | Application Context |

| Cyclooctyne (OCT) | Less strained, often requires activation. nih.gov | Limited use in biological systems due to lower reactivity. |

| Bicyclo[6.1.0]non-4-yne (BCN) | Highly strained and reactive. nih.gov | Suitable for catalyst-free ligation in biological settings. |

| Azadibenzocyclooctyne (ADIBO) | Highly strained with favorable reaction kinetics. nih.gov | Widely used for modifying biomolecules in living systems. nih.govnih.gov |

The biocompatibility of SPAAC has been demonstrated in numerous contexts, including the selective modification of biomolecules on the surface of living cells without apparent toxicity. nih.govresearchgate.net

Photoinduced Free-Radical Hydrothiolation Mechanisms

The thiol-yne reaction, or alkyne hydrothiolation, is another powerful click reaction that involves the addition of a thiol (-SH) across the triple bond of an alkyne. wikipedia.org When initiated by light (photoinduction), the reaction proceeds via a free-radical mechanism. wikipedia.orgresearchgate.net This method allows for the formation of vinyl sulfide (B99878) products with high efficiency.

Mechanism: The photoinduced radical-mediated thiol-yne reaction with 2-Aminobut-3-ynoic acid proceeds in two potential steps: wikipedia.orgd-nb.info

Initiation: A photoinitiator absorbs UV light and generates a radical species, which then abstracts a hydrogen atom from a thiol (R-SH), producing a reactive thiyl radical (R-S•).

Propagation (Mono-addition): The thiyl radical adds across the alkyne triple bond of 2-Aminobut-3-ynoic acid. This addition is anti-Markovnikov, resulting in a vinyl sulfide radical intermediate. wikipedia.org This radical then abstracts a hydrogen from another thiol molecule, yielding the mono-adduct (a vinyl sulfide) and regenerating a thiyl radical, which continues the chain reaction. d-nb.info This step typically produces a mixture of E/Z isomers. wikipedia.org

Propagation (Di-addition): If a stoichiometric excess of thiol is present, a second thiyl radical can add across the double bond of the newly formed vinyl sulfide. researchgate.netd-nb.info Subsequent hydrogen abstraction from another thiol molecule yields the 1,2-dithioether product and another thiyl radical. wikipedia.org

The rate of the second addition (to the vinyl sulfide) is often faster than the initial addition to the alkyne. researchgate.netrsc.org The reaction kinetics show a near first-order dependence on the thiol concentration, suggesting that the hydrogen abstraction (chain transfer) is the rate-determining step. researchgate.net

Cross-Enyne Metathesis Reactions

Cross-enyne metathesis is a powerful carbon-carbon bond-forming reaction that reorganizes the bonds between an alkyne and an alkene to produce a conjugated 1,3-diene. organic-chemistry.orgwikipedia.org This transformation is typically catalyzed by ruthenium carbene complexes, such as Grubbs catalysts. organic-chemistry.orgnih.gov In a reaction involving 2-Aminobut-3-ynoic acid and an alkene (e.g., ethylene), the terminal alkyne would be converted into a diene moiety. nih.gov

Mechanism: The mechanism of ruthenium-catalyzed enyne metathesis is complex, with two primary proposed pathways: the "yne-then-ene" and "ene-then-yne" pathways. wikipedia.org For intermolecular reactions, the process generally follows a metallacarbene mechanism. beilstein-journals.org

Initiation: The ruthenium catalyst reacts with the alkene partner to generate a new, more reactive ruthenium alkylidene complex. organic-chemistry.orgnih.gov

Catalytic Cycle:

"Ene-First" Pathway: The active catalyst engages in a [2+2] cycloaddition with the alkene, forming a ruthenacyclobutane intermediate. A subsequent cycloreversion releases the product and regenerates a ruthenium carbene. nih.gov This carbene then reacts with the alkyne.

"Yne-First" Pathway: The ruthenium carbene catalyst first reacts with the alkyne of the 2-Aminobut-3-ynoic acid via a [2+2] cycloaddition to form a metallacyclobutene intermediate. wikipedia.org

This intermediate rearranges to a vinylcarbene complex. organic-chemistry.org

The vinylcarbene then undergoes a [2+2] cycloaddition with the alkene partner, forming a ruthenacyclobutane. organic-chemistry.orgwikipedia.org

A final cycloreversion step releases the conjugated 1,3-diene product and regenerates the active methylene (B1212753) carbene catalyst to continue the cycle. wikipedia.org

The driving force for the reaction is the formation of the thermodynamically stable conjugated diene system. wikipedia.org The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the process.

| Catalyst Generation | Key Features | Typical Substrates |

| Grubbs First-Generation | Robust and effective for many standard metathesis reactions. rsc.org | Enynes, dienes. |

| Hoveyda–Grubbs Second-Generation | More active and stable, often used for more challenging substrates. wikipedia.org | Electron-deficient olefins, sterically hindered substrates. |

| Grubbs Third-Generation | High catalytic activity and broad functional group tolerance. organic-chemistry.org | Used for complex molecule synthesis. |

Sonogashira Coupling Reactions and Applications

The Sonogashira coupling is a fundamental cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction, catalyzed by a combination of palladium and copper(I) species, is a highly effective method for synthesizing substituted alkynes. nih.gov For 2-Aminobut-3-ynoic acid, this reaction allows for the direct attachment of various aryl or vinyl groups to the alkyne terminus, significantly expanding its synthetic utility.

Mechanism: The widely accepted mechanism involves two interconnected catalytic cycles: one for palladium and one for copper. organic-chemistry.orgscirp.org

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.

Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the acetylide group from copper to the palladium(II) complex. This is a key step where the new C-C bond is poised to form.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final coupled product (the aryl-substituted alkyne) and regenerate the active Pd(0) catalyst.

Copper Cycle:

Acetylide Formation: In the presence of a base (typically an amine like triethylamine), the copper(I) salt (e.g., CuI) reacts with the terminal alkyne of 2-Aminobut-3-ynoic acid to form a copper(I) acetylide intermediate. nih.gov This species is more nucleophilic than the original alkyne and is crucial for the transmetalation step.

The amine base plays a dual role: it deprotonates the alkyne to facilitate acetylide formation and serves as a solvent or ligand. organic-chemistry.org

Diels-Alder Cycloaddition Reactions of Alkyne Moieties

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring through the [4+2] cycloaddition of a conjugated diene and a dienophile. organic-chemistry.orgwikipedia.org While alkenes are the most common dienophiles, alkynes, including the terminal alkyne of 2-Aminobut-3-ynoic acid, can also participate effectively. youtube.comlibretexts.org

When an alkyne acts as the dienophile, it reacts with a conjugated diene to form a cyclohexadiene derivative—a six-membered ring containing two double bonds. youtube.comlibretexts.org

Mechanism: The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.orglibretexts.org The reaction involves the overlap of the 4 π-electrons of the diene with the 2 π-electrons of one of the alkyne's pi bonds. organic-chemistry.org

Orbital Overlap: The reaction is thermally allowed and proceeds via the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (the alkyne). organic-chemistry.org

Reactivity: The reactivity of the alkyne as a dienophile is significantly enhanced by the presence of electron-withdrawing groups, which lower the energy of its LUMO, facilitating better orbital overlap with the diene's HOMO. youtube.comlibretexts.org The amino acid functionality on 2-Aminobut-3-ynoic acid could influence its electronic properties and reactivity in this context.

Stereochemistry: A key difference when using an alkyne dienophile compared to an alkene is the absence of endo/exo stereoisomerism in the product related to the dienophile's substituents, as the resulting product is planar at the site of the original triple bond. youtube.com

Intramolecular Cyclization Reactions Involving the Alkyne

The terminal alkyne in 2-aminobut-3-ynoic acid and its derivatives is a key functional group that can participate in a variety of intramolecular cyclization reactions to form heterocyclic structures. These reactions are often triggered by the activation of the alkyne or the nucleophilic attack of a tethered functional group.

A notable application of this reactivity is the synthesis of substituted pyrroles. While direct intramolecular cyclization of this compound itself is not extensively documented, the cyclization of its N-protected derivatives provides significant insight. For instance, N-acyl derivatives of propargylglycine (B1618536), a close analog, can undergo cyclization to form pyrrole (B145914) rings. The reaction often proceeds via a [3+2] cycloaddition mechanism where the alkyne acts as a two-atom component. nih.gov

Furthermore, the synthesis of pyrroles can be achieved through reactions of α-amino carbonyl compounds with aldehydes, a transformation where a molecule with a similar backbone to 2-aminobut-3-ynoic acid could potentially participate after suitable modification. organic-chemistry.org These reactions can be catalyzed by various agents, including iodine and metal catalysts, and proceed through the formation of an enamine or imine intermediate followed by cyclization. organic-chemistry.orgorganic-chemistry.org The general strategies for pyrrole synthesis often involve the Paal-Knorr reaction or variations thereof, highlighting the potential of 2-aminobut-3-ynoic acid derivatives as precursors to these important heterocycles. organic-chemistry.orgmdpi.comresearchgate.net

| Reactant(s) | Catalyst/Reagent | Product | Reference |

| α-Amino carbonyl compounds and aldehydes | I2, ZnCl2 | 1,3,4-Triarylpyrroles | organic-chemistry.org |

| 2,5-Dimethoxytetrahydrofuran and primary amines | Iron(III) chloride | N-Substituted pyrroles | organic-chemistry.org |

| Diallylamines | Grubbs catalyst, Copper catalyst | N-Sulfonyl- or N-acylpyrroles | organic-chemistry.org |

Amino Acid Group Reactivity and Transformations

The amino acid functionality of this compound provides a rich platform for a diverse range of chemical transformations, including nucleophilic additions, decarboxylation, and coupling reactions for the assembly of more complex molecules and peptides.

Nucleophilic Addition Reactions of the Amino Functionality

The primary amino group in this compound is a potent nucleophile and can readily participate in addition reactions. A common reaction is the formation of imines (Schiff bases) upon reaction with aldehydes or ketones. This reversible, acid-catalyzed reaction proceeds through the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine. libretexts.orglibretexts.orgunizin.orgopenstax.org The pH of the reaction medium is crucial, as a weakly acidic environment (pH 4-5) is optimal for imine formation. unizin.orgopenstax.org

In addition to carbonyl compounds, the amino group can react with other electrophiles. For instance, N-functionalized hydroxylamine (B1172632) reagents can serve as precursors for the in-situ generation of imines, which then undergo nucleophilic addition with various nucleophiles, including amines, to form more complex amino acid derivatives. nih.gov This highlights the versatility of the amino group in acting as a nucleophile to construct new C-N bonds.

Decarboxylation Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can be removed through decarboxylation, a reaction that can be promoted under various conditions. While simple thermal decarboxylation of α-amino acids is possible, it often requires high temperatures. More recent and milder methods involve photoredox catalysis. For instance, iridium-based photocatalysts can mediate the decarboxylative arylation of α-amino acids, allowing for the formation of a C-C bond at the α-carbon.

Another approach involves the use of iron salts as both a chromophore and a terminal oxidant in a decarboxylative cross-coupling reaction. This method is notable for its use of inexpensive and non-toxic reagents. The reaction proceeds through an initial photochemical decarboxylation followed by a radical-polar crossover mechanism.

| Reactant | Catalyst/Reagent | Product | Reference |

| α-Amino acid and aryl nitrile | Iridium photoredox catalyst | Arylated amine | |

| Carboxylic acid and aryl iodide | FeCl3, Ni catalyst | Arylated product | |

| Acidic cannabinoids | Heat (80-145 °C) | Neutral cannabinoids | nih.govthieme-connect.de |

Coupling Reactions via the Amino Group for Complex Molecule Assembly

The amino group of this compound can serve as a handle for various coupling reactions to assemble more complex molecular architectures. A prominent example is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.org The mild reaction conditions make it suitable for complex molecule synthesis. organic-chemistry.orgwikipedia.org

In the context of 2-aminobut-3-ynoic acid, the terminal alkyne can be coupled with various aryl or vinyl halides, while the amino and carboxylic acid groups may require protection depending on the specific reaction conditions. This reaction has been utilized in the synthesis of a variety of complex molecules, including pharmaceuticals and natural products. wikipedia.orgnih.gov

| Reactants | Catalyst System | Product | Reference |

| Terminal alkyne, Aryl/Vinyl halide | Pd catalyst, Cu(I) cocatalyst, Amine base | Substituted alkyne | organic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.org |

| 2-Amino-3,5-diiodopyridine, Terminal alkyne | Pd catalyst, Cu(I) cocatalyst | 2,3,5-Trisubstituted 7-azaindoles | nih.gov |

| Terminal alkynes, Racemic alkyl halides | Copper catalyst, Chiral P,N-ligand | Chiral C(sp3)-C(sp) coupled products | nih.gov |

Peptide Bond Formation with this compound

This compound is a valuable building block for the synthesis of peptides containing an alkyne functionality. The incorporation of this non-canonical amino acid can introduce unique structural constraints and provide a handle for further modifications via click chemistry. The most common method for incorporating this amino acid into a peptide chain is through solid-phase peptide synthesis (SPPS). chempep.compeptide.comlifetein.com

In SPPS, the amino acid is typically protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino group. The Fmoc protecting group is base-labile and can be removed with a solution of piperidine (B6355638) in DMF to allow for the coupling of the next amino acid in the sequence. chempep.compeptide.comlifetein.comuci.edu The carboxylic acid is activated using coupling reagents such as DCC/HOBt or HATU/HOAt to facilitate amide bond formation. uci.edusigmaaldrich.com The process involves repeated cycles of deprotection, washing, coupling, and washing until the desired peptide sequence is assembled on a solid support. chempep.compeptide.comlifetein.com

| Step | Reagents/Conditions | Purpose | Reference |

| Fmoc Deprotection | 20-50% Piperidine in DMF | Removal of the Fmoc protecting group from the N-terminus. | chempep.compeptide.comlifetein.comuci.edu |

| Amino Acid Coupling | Fmoc-amino acid, DCC/HOBt or HATU/HOAt, DIPEA | Formation of the peptide bond. | uci.edusigmaaldrich.com |

| Cleavage from Resin | Trifluoroacetic acid (TFA) with scavengers | Release of the synthesized peptide from the solid support. | chempep.com |

Stereochemical Control and Regioselectivity in Reactions of this compound

The presence of a chiral center at the α-carbon and a reactive alkyne group in this compound necessitates careful consideration of stereochemical and regiochemical outcomes in its reactions.

Stereochemical Control:

Reactions at the α-carbon can proceed with either retention or inversion of configuration, or result in racemization, depending on the reaction mechanism. For instance, in peptide coupling reactions, the use of appropriate coupling reagents and conditions is crucial to minimize epimerization at the α-carbon.

In reactions involving the alkyne, the stereochemistry of the starting material can influence the stereochemistry of the product. For example, in the asymmetric Sonogashira coupling of terminal alkynes with racemic alkyl halides, the use of a chiral ligand can lead to the formation of a single stereoisomer of the product with high enantiomeric excess. nih.gov

Regioselectivity:

Regioselectivity becomes important in reactions where there are multiple reactive sites. In the case of intramolecular cyclization of N-acyl derivatives of 2-aminobut-3-ynoic acid, the regioselectivity of the cyclization (e.g., formation of a five-membered vs. a six-membered ring) can be influenced by the nature of the substituent on the nitrogen and the reaction conditions. Studies on related systems have shown that regioselective cyclizations can be achieved to yield specific heterocyclic structures. nih.gov

In coupling reactions such as the Sonogashira coupling, the reaction selectively occurs at the terminal alkyne, demonstrating high regioselectivity. The choice of catalyst and reaction conditions can also influence the regioselectivity in cases where multiple alkynes or other reactive groups are present in the molecule.

Applications of 2 Aminobut 3 Ynoic Acid Hydrochloride in Advanced Chemical Research

Utilization as a Synthetic Building Block in Organic Chemistry

The distinct functionalities of 2-aminobut-3-ynoic acid hydrochloride allow for its use as a foundational element in the synthesis of a wide array of organic molecules, from intricate heterocyclic systems to highly structured peptides.

The terminal alkyne group of 2-aminobut-3-ynoic acid is a powerful functional group for participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Chemists leverage this reactivity to construct complex molecular frameworks and heterocyclic ring systems, which are core components of many pharmaceuticals and biologically active compounds.

A prominent application is in transition metal-catalyzed reactions. For instance, rhodium(III)-catalyzed C-H activation and annulation of aryl hydroxamates with chiral nickel(II) complexes of propargylglycine (B1618536) has been used to synthesize artificial amino acids that contain an isoquinolone skeleton under mild, room-temperature conditions. researchgate.net Furthermore, the alkyne can serve as a precursor in copper-catalyzed reactions for the synthesis of five-membered nitrogen-containing heterocycles like pyrroles and indoles. dntb.gov.uascribd.com One of the most common applications is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which rapidly and efficiently generates stable 1,2,3-triazole rings. This reaction is widely used to link the amino acid to other molecular fragments, thereby building complex architectures.

| Scaffold/Heterocycle Type | Key Reaction | Metal Catalyst (if applicable) | Reference |

| Isoquinolones | C-H Activation / Annulation | Rhodium(III) | researchgate.net |

| 1,2,3-Triazoles | Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | rsc.org |

| Pyrroles / Indoles | Cyclization / Coupling | Copper / Palladium | dntb.gov.uascribd.com |

In peptide science, controlling the three-dimensional structure is crucial for modulating biological activity, stability, and bioavailability. Incorporating 2-aminobut-3-ynoic acid into a peptide sequence introduces a rigid, linear alkyne element that restricts conformational freedom. nih.gov This property is exploited to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced therapeutic properties.

A key strategy is "peptide stapling," where the alkyne side chain of a propargylglycine residue is linked to another amino acid side chain within the same peptide. For example, an intramolecular CuAAC reaction between a propargylglycine residue and a residue with an azide-functionalized side chain can create a covalent bridge, locking the peptide into a specific conformation, often an α-helix. rsc.org This has been successfully applied to synthesize peptidomimetics of the Gαs protein C-terminus, which act as allosteric modulators of the β2-adrenergic receptor. rsc.org Researchers have also constructed bicyclic decapeptide libraries by combining the CuAAC reaction involving propargylglycine with other cyclization chemistries, such as alkene ring-closing metathesis. nih.gov

The development of new drugs and biological probes often relies on the screening of large collections of diverse molecules, known as chemical libraries. 2-Aminobut-3-ynoic acid is a valuable component for generating libraries of unnatural amino acids and peptidomimetics. nih.govnih.gov Its incorporation into a peptide or small molecule library provides a "clickable" handle for rapid diversification.

A core library containing propargylglycine can be quickly and efficiently reacted with a large panel of different azide-containing molecules. This modular approach allows for the generation of thousands of unique compounds from a single scaffold. These libraries, often synthesized on solid supports like resin beads, can then be used in high-throughput screening assays to identify molecules that bind to a specific biological target, such as a protein or enzyme. nih.gov For instance, libraries of mixed α,β-peptidomimetics containing Fmoc-propargylglycine have been screened to discover new ligands for the SLAM-Associated Protein (SAP), a key signaling protein. nih.gov

Applications in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The alkyne group of 2-aminobut-3-ynoic acid is a premier bioorthogonal handle, enabling the selective labeling and study of biomolecules in their natural environment.

A powerful technique for studying protein dynamics is the metabolic labeling of proteins with non-canonical amino acids. Because of its structural similarity to methionine, L-propargylglycine can be recognized by the cell's translational machinery. Researchers have engineered variants of methionyl-tRNA synthetase (MetRS) that preferentially charge tRNA with propargylglycine (Pra). acs.orgnih.gov When cells expressing this engineered enzyme are grown in the presence of Pra, the amino acid is incorporated into newly synthesized proteins at positions normally occupied by methionine. acs.orgnih.gov

Once incorporated, the protein is now "tagged" with an alkyne handle. This handle can be selectively reacted with a probe molecule containing an azide (B81097) group via click chemistry. science.govscispace.com This allows for the attachment of various reporters, such as:

Fluorophores: For visualizing protein localization and trafficking within cells using fluorescence microscopy. acs.org

Affinity Tags (e.g., Biotin): For the enrichment and purification of labeled proteins from complex cell lysates, enabling their identification and quantification by mass spectrometry. scispace.com

This cell-selective labeling strategy makes it possible to study the proteome of specific cell types within a mixed population of cells. nih.gov

The utility of 2-aminobut-3-ynoic acid as a bioorthogonal linker extends beyond proteins. Its alkyne functionality provides a universal point of attachment for the chemical modification and study of a wide range of biomolecules.

| Biomolecule Class | Conjugated Moiety | Purpose | Reference |

| Peptides | Organometallic Complexes (Rhenium, Ruthenium) | Cellular Imaging, Targeted Therapy | researchgate.net |

| Peptides | Glycans (Sugars) | Glycosylation Studies | uow.edu.au |

| Proteins | Biotin (B1667282) / Fluorophores (TAMRA) | Affinity Purification / Imaging | scispace.com |

This process, known as bioconjugation, has been used to link peptides containing propargylglycine to organometallic imaging agents for applications in cancer diagnostics. researchgate.net Similarly, it has been used to attach complex carbohydrates to peptides to study the effects of glycosylation. uow.edu.au The reliability and specificity of the click reaction between the propargylglycine-derived alkyne and an azide-modified partner make it a go-to strategy for creating precisely defined bioconjugates for a multitude of research applications.

Probing Cellular Processes and Molecular Interactions through Click Chemistry

The incorporation of 2-Aminobut-3-ynoic acid into peptides and other biomolecules provides a powerful handle for studying their interactions and functions within living cells. Once integrated, the alkyne group can be selectively reacted with an azide-tagged reporter molecule, such as a fluorescent dye or a biotin affinity tag. This bioorthogonal labeling strategy allows for the visualization and tracking of the modified biomolecule without interfering with the native biological processes.

This approach has been instrumental in:

Visualizing Protein Synthesis: By introducing 2-Aminobut-3-ynoic acid into the cellular machinery, newly synthesized proteins can be tagged and visualized, providing insights into protein turnover and localization.

Mapping Protein-Protein Interactions: The alkyne group can be used to capture interacting protein partners. By attaching a photo-crosslinkable azide probe, transient interactions can be covalently trapped and subsequently identified through mass spectrometry.

Studying Post-Translational Modifications: The dynamics of post-translational modifications can be investigated by using alkyne-modified substrates for the enzymes responsible for these modifications.

Enzymatic Interaction Studies and Biochemical Pathway Elucidation

The structural similarity of 2-Aminobut-3-ynoic acid to natural amino acids allows it to interact with a variety of enzymes. However, the presence of the reactive alkyne group often leads to the inhibition of these enzymes, providing a powerful method to study their function and the metabolic pathways they control.

Investigation of Enzyme Inhibition Mechanisms (e.g., Cysteine Desulfurases, Cystathionine (B15957) γ-Lyase)

A significant body of research has focused on the interaction of alkyne-containing amino acids with pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which play crucial roles in amino acid metabolism. 2-Aminobut-3-ynoic acid and its close structural analog, propargylglycine, have been identified as potent inhibitors of several of these enzymes.

Cystathionine γ-Lyase (CSE): This PLP-dependent enzyme is a key player in the biosynthesis of cysteine and the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule. Propargylglycine has been extensively characterized as a "suicide inhibitor" of CSE. glpbio.com The enzyme recognizes the alkyne-containing amino acid as a substrate and initiates catalysis. However, the enzymatic processing of the alkyne leads to the formation of a highly reactive intermediate that covalently modifies and irreversibly inactivates the enzyme. This mechanism-based inhibition is highly specific and has been instrumental in studying the physiological roles of CSE.

Cysteine Desulfurases: These enzymes are responsible for mobilizing sulfur from cysteine for the biosynthesis of iron-sulfur clusters and other essential sulfur-containing molecules. nih.gov While direct studies on the inhibition of cysteine desulfurases by this compound are less common, the known reactivity of alkyne-containing compounds towards PLP-dependent enzymes suggests a high potential for inhibitory activity. The mechanism would likely mirror that observed with CSE, involving the enzymatic activation of the alkyne leading to irreversible inactivation. The inhibition of cysteine desulfurases by such compounds would provide a valuable tool to dissect the intricate pathways of sulfur trafficking in cells.

Elucidation of Sulfur Metabolism Pathways and Related Biological Functions

By selectively inhibiting key enzymes in sulfur metabolism, such as cystathionine γ-lyase, researchers can investigate the downstream consequences of reduced H₂S production and altered cysteine homeostasis. The use of 2-Aminobut-3-ynoic acid and its analogs has been pivotal in uncovering the diverse roles of H₂S in physiological and pathological processes, including vasodilation, neuromodulation, and inflammation. The ability to precisely perturb these pathways offers a powerful approach to understanding their complex regulation and function.

Research into Other Metabolic Enzymes Modulated by Alkyne Amino Acids

The inhibitory action of alkyne amino acids extends beyond sulfur metabolism. Several other metabolic enzymes have been shown to be modulated by these compounds.

| Enzyme | Class | Role | Inhibitor | Finding |

| Methionine γ-lyase | PLP-dependent enzyme | Methionine catabolism | Propargylglycine | Acts as a suicide inhibitor, providing insights into methionine metabolism. |

| L-alanine transaminase | PLP-dependent enzyme | Amino acid metabolism | Propargylglycine | Inhibition demonstrates the broader reactivity of alkyne amino acids with transaminases. |

| Proline Dehydrogenase | Flavoprotein | Proline catabolism | N-Propargylglycine | Functions as a suicide inhibitor, highlighting its potential in cancer therapy due to the role of proline metabolism in cancer cell survival. nih.govnih.gov |

| Serine Proteases | Hydrolases | Various physiological processes | Alkynyl esters | Potent inhibition observed, suggesting a broader utility of alkyne-containing compounds as enzyme inhibitors. nih.gov |

This table demonstrates the versatility of alkyne-containing amino acids as modulators of diverse enzymatic activities, opening avenues for therapeutic intervention and fundamental biochemical research.

Development of Research Tools and Chemical Probes

The unique properties of this compound make it an ideal scaffold for the development of sophisticated research tools and chemical probes designed to investigate biological systems with high precision.

Design of Imaging and Visualization Agents for Biomolecular Tracking

The ability to incorporate 2-Aminobut-3-ynoic acid into biomolecules and subsequently attach a reporter group via click chemistry is the foundation for creating powerful imaging agents. By "clicking" a fluorescent dye onto an alkyne-modified protein or peptide, researchers can track its localization, movement, and interactions within living cells in real-time.

This strategy has been employed to:

Develop Fluorescent Biosensors: By strategically placing the alkyne-amino acid within a protein that undergoes a conformational change upon binding a specific analyte, a fluorescent sensor can be created. The change in the protein's structure can alter the environment of the "clicked-on" fluorophore, leading to a change in its fluorescence properties.

Create Targeted Imaging Probes: Peptides or other molecules with a known affinity for a particular cellular target can be synthesized with 2-Aminobut-3-ynoic acid. Subsequent attachment of a fluorophore allows for the specific visualization of that target, for example, cancer cells that overexpress a particular receptor.

Enable Multimodal Imaging: The alkyne handle is not limited to the attachment of fluorescent dyes. It can also be used to conjugate other imaging modalities, such as radioactive isotopes for positron emission tomography (PET) or contrast agents for magnetic resonance imaging (MRI), allowing for a more comprehensive in vivo analysis.

The development of such imaging and visualization agents based on this compound provides researchers with an expanding toolkit to explore the complexities of biological systems with unprecedented detail.

Applications in Chemical Proteomics for Protein Profiling and Analysis

The field of chemical proteomics has emerged as a powerful discipline for the large-scale investigation of protein function and drug-target interactions directly in complex biological systems. A key strategy within this field is activity-based protein profiling (ABPP), which utilizes small-molecule chemical probes to selectively label and identify active enzymes within the proteome. nih.govfrontiersin.org These activity-based probes (ABPs) are ingeniously designed with three principal components: a reactive group or "warhead" that covalently binds to the active site of a target enzyme, a reporter tag, and a linker. acs.orgmdpi.com The reporter tag, frequently an alkyne or azide group, enables the subsequent attachment of visualization or affinity tags via bioorthogonal "click chemistry" reactions. frontiersin.orgnih.govuark.edu

This compound, with its terminal alkyne functionality and amino acid structure, is well-suited for application as a specialized ABP in chemical proteomics. Its utility lies in its potential to act as a mechanism-based inhibitor for specific classes of enzymes, allowing for their activity-dependent labeling and subsequent identification and analysis.

Mechanism-Based Probing of Enzyme Activity

The core strength of 2-aminobut-3-ynoic acid as a chemical probe lies in the reactivity of its terminal alkyne group. While often employed as a bioorthogonal handle for click chemistry, terminal alkynes can also function as latent electrophiles, capable of reacting with nucleophilic residues in an enzyme's active site. scispace.comacs.orgnih.gov This dual functionality is particularly relevant for mechanism-based or suicide inhibitors, where the target enzyme processes the inhibitor, leading to the formation of a reactive species that covalently and irreversibly binds to the enzyme. nih.gov

In the context of 2-aminobut-3-ynoic acid, it is hypothesized to target enzymes that recognize amino acids as substrates, most notably pyridoxal phosphate (B84403) (PLP)-dependent enzymes. acs.orgnih.govtum.de These enzymes are crucial for a vast array of metabolic processes involving amino acids. The amino acid moiety of 2-aminobut-3-ynoic acid would facilitate its entry into the enzyme's active site. Once there, the enzyme's catalytic machinery would attempt to process the molecule, activating the terminal alkyne. This activation can lead to the formation of a reactive intermediate that then covalently attaches to a nucleophilic amino acid residue within the active site, such as a cysteine or lysine (B10760008). acs.org This covalent modification effectively "tags" the active enzyme.

Workflow for Protein Profiling

The application of this compound in a typical chemical proteomics workflow for protein profiling involves several key steps:

Labeling: Intact cells, cell lysates, or tissue homogenates are incubated with this compound. The probe will selectively and covalently label its target enzymes that are in a catalytically active state.

Bioorthogonal Conjugation: Following the labeling step, a reporter tag, such as biotin-azide or a fluorescent-azide, is attached to the alkyne handle of the probe-labeled proteins using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. frontiersin.orguark.edupeptide.com

Enrichment and Identification: If a biotin-azide tag was used, the probe-labeled proteins can be enriched from the complex proteome using streptavidin-coated beads. The enriched proteins are then typically digested into peptides and identified using mass spectrometry-based proteomics. nih.govnih.gov

Visualization: If a fluorescent-azide tag was used, the labeled proteins can be visualized directly by in-gel fluorescence scanning after separation by SDS-PAGE. mdpi.com This allows for a rapid assessment of the protein labeling profile.

This ABPP approach provides a powerful means to profile the functional state of specific enzyme families, offering insights into changes in enzyme activity associated with different physiological or pathological conditions.

Research Findings and Data Interpretation

While specific published studies focusing exclusively on this compound for protein profiling are not extensively documented, the principles of its application can be inferred from studies using analogous alkyne-containing probes. The data generated from such an experiment would typically be presented in tables detailing the identified proteins and their quantitative changes across different experimental conditions.

Table 1: Hypothetical Data from a Competitive ABPP Experiment

| Protein ID | Protein Name | Fold Change (Treated vs. Control) | Function |

| P12345 | Alanine aminotransferase | 0.25 | PLP-dependent enzyme |

| Q67890 | Aspartate aminotransferase | 0.30 | PLP-dependent enzyme |

| A1B2C3 | Serine/threonine kinase | 1.05 | Non-target |

| D4E5F6 | Glutamate (B1630785) decarboxylase | 0.42 | PLP-dependent enzyme |

This table illustrates the type of data that could be generated. In a competitive profiling experiment, a decrease in the signal for a known target (e.g., PLP-dependent enzymes) after pre-treatment with a potential inhibitor would validate the inhibitor's engagement with the target.

Table 2: Identified Protein Targets of a 2-Aminobut-3-ynoic Acid-Based Probe

| Protein Accession | Identified Protein | Peptide Count | Cellular Compartment |

| P00505 | Ornithine aminotransferase, mitochondrial | 12 | Mitochondrion |

| P20932 | 4-aminobutyrate aminotransferase, mitochondrial | 9 | Mitochondrion |

| Q9UDR3 | Cysteine desulfurase, mitochondrial | 7 | Mitochondrion |

| P05089 | Kynurenine--oxoglutarate transaminase 1 | 5 | Cytosol |

This table represents a hypothetical list of proteins that could be identified as targets of a 2-aminobut-3-ynoic acid probe in a pull-down experiment followed by mass spectrometry. The identification of multiple PLP-dependent enzymes would support the proposed mechanism of action.

The power of using this compound in chemical proteomics lies in its ability to provide a snapshot of the "active" proteome. This is a significant advantage over traditional proteomic methods that measure total protein abundance, as changes in enzyme activity are often not reflected at the protein expression level. By identifying the specific proteins that are labeled by this probe, researchers can gain valuable insights into the metabolic pathways that are active under different conditions and identify potential targets for therapeutic intervention.

Future Research Directions for 2 Aminobut 3 Ynoic Acid Hydrochloride

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient and stereoselective synthetic routes to 2-aminobut-3-ynoic acid hydrochloride and its derivatives is a cornerstone for its future applications. While several methods for its synthesis exist, ongoing research is focused on creating more sustainable, atom-economical, and scalable processes.

Future research will likely concentrate on the discovery and optimization of novel catalytic systems. This includes the use of transition metal catalysts such as ruthenium, titanium, nickel, gold, and platinum for the synthesis of aminoalkynes. For instance, ruthenium-catalyzed azide-alkyne cycloadditions and nickel-catalyzed hydroaminoalkylation of alkynes with amines are promising avenues for creating complex nitrogen-containing heterocycles from aminoalkyne precursors. Further exploration of these and other catalytic systems could lead to more direct and efficient synthetic pathways.

Another exciting frontier is the exploration of biosynthetic pathways. Researchers have successfully identified and characterized the genes and proteins used by some bacteria to produce terminal alkyne-containing amino acids. nih.gov Understanding these natural synthetic machineries could pave the way for the biotechnological production of 2-aminobut-3-ynoic acid and its analogs, offering a greener and potentially more cost-effective alternative to traditional chemical synthesis. The enzymatic and microbial production of such compounds is a rapidly developing field with immense potential.

| Research Area | Focus | Potential Catalysts/Systems |

| Catalytic Synthesis | Development of efficient, stereoselective, and sustainable synthetic methods. | Ruthenium, Titanium, Nickel, Gold, Platinum |

| Biosynthesis | Utilization of natural enzymatic pathways for production. | Engineered enzymes, Microbial fermentation |

Advanced Applications in Bio-conjugation and Academic Materials Science Research

The terminal alkyne group of this compound is a key feature that enables its participation in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent attachment of the amino acid to other molecules, making it an invaluable tool for bioconjugation.

Future research will undoubtedly leverage this capability for a wide range of applications. In peptide synthesis, the incorporation of 2-aminobut-3-ynoic acid can be used to create modified peptides with enhanced biological activity or stability. nih.gov These modified peptides can be further functionalized with imaging agents, drug molecules, or targeting moieties.

In the realm of materials science, the ability of alkyne-containing amino acids to form polymers and functionalize surfaces is a burgeoning area of investigation. For example, these compounds can be used as building blocks for the creation of novel hydrogels. Acrylate-terminated poly(β-amino esters) containing alkyne groups can be synthesized and subsequently cross-linked to form hydrogels. nih.gov These hydrogels can be functionalized with bioactive molecules via click chemistry, creating materials with tailored properties for applications in tissue engineering and drug delivery. Future research could explore the development of new polymers and smart materials with unique mechanical, optical, and biological properties derived from the incorporation of this compound.

| Application Area | Specific Focus | Key Technique |

| Bioconjugation | Labeling and tracking of biomolecules, synthesis of modified peptides. | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |

| Materials Science | Development of functional polymers and hydrogels. | Polymerization of alkyne-containing monomers |

Expansion of Biochemical and Enzymatic Mechanistic Studies

2-Aminobut-3-ynoic acid and its close analog, L-propargylglycine, are known inhibitors of several pyridoxal-5'-phosphate (PLP)-dependent enzymes. A key target is cystathionine (B15957) γ-lyase (CSE), an enzyme involved in the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with important physiological roles. nih.gov

Future research should focus on detailed mechanistic studies to elucidate the precise interactions between this compound and its target enzymes. While it is known that propargylglycine (B1618536) acts as a mechanism-based inactivator of CSE, a deeper understanding of the binding modes and the chemical steps involved in the inactivation process for 2-aminobut-3-ynoic acid is needed. nih.govnih.gov High-resolution crystal structures of the enzyme-inhibitor complex would provide invaluable insights for the rational design of more potent and selective inhibitors. nih.gov

Furthermore, expanding the scope of enzymatic targets is a crucial research direction. Investigating the inhibitory activity of this compound against a broader range of PLP-dependent enzymes could uncover new therapeutic targets and biological pathways regulated by this compound. This could have implications for diseases where these enzymes are dysregulated.

| Research Focus | Key Objectives | Potential Impact |

| Enzyme Inhibition Mechanisms | Elucidate the detailed molecular interactions with target enzymes like cystathionine γ-lyase. | Rational design of more potent and selective enzyme inhibitors. |

| Identification of New Targets | Screen for inhibitory activity against other PLP-dependent enzymes. | Discovery of new therapeutic targets and biological functions. |

Interdisciplinary Research Opportunities in Chemical Biology

The unique properties of this compound position it as a powerful tool for interdisciplinary research in chemical biology. Its ability to be incorporated into biological systems and subsequently detected via bioorthogonal chemistry opens up exciting possibilities for probing complex biological processes.

A significant future direction is the development and application of this compound as a biochemical probe. By incorporating this amino acid into proteins or other biomolecules, researchers can use click chemistry to attach fluorescent dyes, affinity tags, or other reporter molecules. nih.gov This allows for the visualization, tracking, and isolation of these biomolecules within living cells, providing a powerful method to study their function and dynamics. For instance, it can be used as a bioorthogonal chemical reporter to study protein acylation. nih.gov

The interdisciplinary nature of this research will foster collaborations between chemists, biologists, and materials scientists. For example, chemists can design and synthesize novel derivatives of 2-aminobut-3-ynoic acid with enhanced properties, while biologists can use these tools to investigate fundamental questions in cell biology, neuroscience, and immunology. Materials scientists can then leverage this understanding to create new biocompatible materials for medical applications.

| Interdisciplinary Area | Potential Application | Collaborating Fields |

| Biochemical Probes | In vivo imaging and tracking of proteins and other biomolecules. | Chemistry, Cell Biology, Immunology |

| Proteomics | Identification and characterization of protein-protein interactions and post-translational modifications. | Chemistry, Biology, Bioinformatics |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Aminobut-3-ynoic acid hydrochloride, and how do reaction conditions influence product yield?

The synthesis of this compound typically involves:

- Stepwise functionalization : Starting with a precursor like but-3-ynoic acid derivatives, followed by amination via nucleophilic substitution or reductive amination. For example, reacting propargylglycine derivatives with hydrochloric acid under controlled conditions to form the hydrochloride salt .

- Critical parameters :

- pH control : Acidic conditions (pH 3–5) stabilize the amino group during protonation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while ethanol/water mixtures improve crystallization .

- Temperature : Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation .